molecular formula C24H14F4N4O2S B2663714 3-(4-fluorophenyl)-2-(((3-(3-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one CAS No. 2034489-10-4

3-(4-fluorophenyl)-2-(((3-(3-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one

Cat. No.: B2663714
CAS No.: 2034489-10-4
M. Wt: 498.46
InChI Key: GLDQIBJMVATGBU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(4-fluorophenyl)-2-(((3-(3-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one is a useful research compound. Its molecular formula is C24H14F4N4O2S and its molecular weight is 498.46. The purity is usually 95%.
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Scientific Research Applications

Photochemical Synthesis

A methodology for synthesizing fluorinated quinazolin-4-ones, including compounds similar to the chemical , has been described. This approach involves photochemical processes for preparing quinazolin-4-ones with various substituents, emphasizing the utility of these compounds in diverse synthetic applications (Buscemi et al., 2004).

Antimicrobial and Biological Activities

  • Several thiadiazolylpyridinyl/Indolylisoxazolyl quinazolinone-4-Ones, structurally related to the specified compound, were synthesized and shown to possess antipsychotic and anticonvulsant activities, suggesting potential applications in neurological research and therapy (Kaur et al., 2010).
  • Another study focused on the design and synthesis of quinazolin-4-one derivatives with antimicrobial properties. This highlights the potential use of such compounds in developing new antimicrobial agents (Alagarsamy et al., 2016).

Antitumor Applications

  • The synthesis and characterization of quinazolinone derivatives have been explored for their potential antitumor activities. This indicates the relevance of these compounds in cancer research and potential therapeutic applications (Zhou et al., 2021).

Analgesic and Anti-inflammatory Potential

  • Research into novel quinazoline derivatives has identified compounds with significant antimicrobial, analgesic, and anti-inflammatory properties. This suggests a broad spectrum of pharmacological applications for these compounds (Dash et al., 2017).

AMPA Receptor Antagonists

  • A study on 6-fluoro-3-(2-chlorophenyl)quinazolin-4-ones, related to the chemical of interest, has investigated their use as AMPA receptor inhibitors. This could have implications in neurological and pharmacological research (Chenard et al., 2001).

Imaging with Positron Emission Tomography

  • The synthesis of gefitinib, a derivative of quinazolinone, was explored for imaging epidermal growth factor receptor tyrosine kinase using positron emission tomography, indicating potential diagnostic applications (Holt et al., 2006).

Synthesis of Novel Derivatives

  • Novel quinazolinone derivatives containing a triazolylthioether moiety were synthesized and showed good antimicrobial activities, suggesting their utility in the development of new antimicrobial agents (Yan et al., 2016).

Properties

IUPAC Name

3-(4-fluorophenyl)-2-[[3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl]methylsulfanyl]quinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H14F4N4O2S/c25-16-8-10-17(11-9-16)32-22(33)18-6-1-2-7-19(18)29-23(32)35-13-20-30-21(31-34-20)14-4-3-5-15(12-14)24(26,27)28/h1-12H,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLDQIBJMVATGBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C(=N2)SCC3=NC(=NO3)C4=CC(=CC=C4)C(F)(F)F)C5=CC=C(C=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H14F4N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

498.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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